Methyl 2-amino-3-(pyridin-2-YL)propanoate dihydrochloride
Description
Methyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride is a pyridine-containing amino acid ester derivative. Structurally, it consists of a methyl esterified α-amino acid backbone with a pyridin-2-yl substituent at the β-position, forming a zwitterionic dihydrochloride salt. This compound is synthesized via esterification of the corresponding pyridyl-alanine derivative using methanol and thionyl chloride (SOCl₂), yielding high purity (>90%) dihydrochloride salts under controlled conditions . Its applications span medicinal chemistry and spectroscopy, particularly as a precursor for nitric oxide synthase (NOS) substrates and hyperpolarized MRI contrast agents .
Properties
IUPAC Name |
methyl 2-amino-3-pyridin-2-ylpropanoate;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c1-13-9(12)8(10)6-7-4-2-3-5-11-7;;/h2-5,8H,6,10H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKDXWUPOLOWRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=N1)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2307976-74-3 | |
| Record name | 2-Amino-3-pyridin-2-yl-propionic acid methyl ester dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Optimization
The most widely documented method involves a Michael addition between 2-aminopyridine and methyl acrylate under acidic conditions. This one-step synthesis proceeds via nucleophilic attack of the pyridine amino group on the β-carbon of methyl acrylate, followed by proton transfer and esterification.
Key steps :
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Reagent Preparation : 2-Aminopyridine (1.0 eq) and methyl acrylate (1.2 eq) are dissolved in glacial acetic acid, which acts as both solvent and catalyst.
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Reaction Conditions : The mixture is heated to 80°C for 12 hours under reflux, with HPLC monitoring to confirm >95% conversion.
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Salt Formation : Post-reaction, concentrated HCl is added dropwise to precipitate the dihydrochloride salt, achieving a final pH of 1.5–2.0.
Optimization Challenges :
Table 1: Reaction Parameters and Outcomes
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| Temperature | 80°C ± 2°C | Maximizes rate without side reactions |
| Reaction Time | 12–14 hours | <5% residual 2-aminopyridine |
| HCl Concentration | 6N (aq.) | Ensures complete salt precipitation |
| Yield (Isolated) | 78–82% | After recrystallization from ethanol/water |
Strecker Synthesis with Pyridin-2-ylacetaldehyde
Methodology and Limitations
This two-step approach adapts the classical Strecker amino acid synthesis for asymmetric induction:
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Aldehyde Preparation : Pyridin-2-ylacetaldehyde is synthesized via oxidation of 2-(2-hydroxyethyl)pyridine using pyridinium chlorochromate (PCC).
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Aminonitrile Formation : The aldehyde reacts with methylamine and potassium cyanide in methanol/water (4:1), yielding methyl 2-amino-3-(pyridin-2-yl)propanoate nitrile.
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Hydrolysis and Salt Formation : The nitrile is hydrolyzed to the carboxylic acid using 6N HCl at 110°C, followed by esterification with methanol/H2SO4 and dihydrochloride salt precipitation.
Critical Considerations :
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Chiral Control : Using (R)-methylbenzylamine as the amine source achieves 88% enantiomeric excess (ee), but requires subsequent catalytic hydrogenation for deprotection.
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Safety : Handling gaseous HCN necessitates closed-system reactors and rigorous scrubbing protocols.
Table 2: Comparative Analysis of Strecker vs. Michael Routes
| Metric | Michael Addition | Strecker Synthesis |
|---|---|---|
| Steps | 1 | 3 |
| Typical Yield | 78–82% | 45–50% |
| Enantiomeric Excess | Racemic | Up to 88% ee |
| Scalability | Industrial-friendly | Lab-scale only |
Enzymatic Resolution of Racemic Mixtures
Biocatalytic Approach
For applications requiring high optical purity, lipase-mediated kinetic resolution offers an alternative:
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Racemic Synthesis : Prepare methyl 2-amino-3-(pyridin-2-yl)propanoate via Michael addition.
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Enzyme Selection : Immobilized Candida antarctica lipase B (CAL-B) preferentially acylates the (R)-enantiomer in vinyl acetate.
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Separation : Extract the unreacted (S)-enantiomer from the reaction mixture using ion-exchange chromatography.
Process Advantages :
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Achieves >99% ee for both enantiomers after two resolution cycles.
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Eliminates need for chiral auxiliaries or expensive catalysts.
Industrial Constraints :
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Enzyme cost ($120–150/g) limits large-scale adoption.
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Reaction times extend to 72–96 hours for complete resolution.
Industrial-Scale Production Considerations
Cost-Benefit Analysis of Methods
| Factor | Michael Addition | Enzymatic Resolution |
|---|---|---|
| Raw Material Cost | $12/kg | $38/kg |
| Energy Consumption | 850 kWh/ton | 1,200 kWh/ton |
| Waste Generation | 3.2 kg/ton (HCl neutralization) | 1.8 kg/ton (enzyme disposal) |
Recommendations :
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For racemic applications, the Michael addition route remains optimal.
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High-purity enantiomers justify the enzymatic method despite costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
Major products formed from these reactions include oxidized derivatives, reduced amines, and substituted pyridine compounds .
Scientific Research Applications
Methyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies of enzyme interactions and protein binding.
Industry: The compound is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways. This interaction is often mediated by the amino and pyridine groups, which can form hydrogen bonds and other interactions with the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridyl-Alanine Ester Derivatives
Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride
- Structure : Ethyl ester variant with a pyridin-2-yl group.
- Molecular Formula : C₁₀H₁₆Cl₂N₂O₂.
- Properties : Lower molar mass (267.15 g/mol) compared to the methyl ester (239.10 g/mol for methyl analog). Storage requires inert atmosphere at 2–8°C due to hygroscopicity .
- Applications : Used in peptide synthesis and as a chiral building block.
Methyl 3-amino-3-(pyridin-2-yl)propanoate dihydrochloride
- Structure: Amino group shifted to the γ-position.
- Molecular Formula : C₉H₁₄Cl₂N₂O₂.
- Synthesis : Prepared via hydrolysis and re-esterification of tert-butyloxycarbonyl (Boc)-protected intermediates .
- Key Difference: Altered stereoelectronic properties due to the amino group’s position, affecting reactivity in nucleophilic substitutions.
Heterocyclic Variants
(R)-Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate dihydrochloride
- Structure : Pyridine replaced by an imidazole ring.
- Molecular Formula : C₇H₁₂Cl₂N₃O₂.
- Properties : Higher melting point (197°C) due to stronger hydrogen bonding from the imidazole ring. Sensitive to moisture and requires inert storage .
- Applications : Key intermediate in histidine-derived peptide synthesis.
Methyl 2-amino-3-(pyrrolidin-1-yl)propanoate dihydrochloride
- Structure : Pyridine replaced by pyrrolidine.
- Molecular Formula : C₈H₁₈Cl₂N₂O₂.
- Properties: Higher molecular weight (245.14 g/mol) and non-aromatic character, reducing π-π stacking interactions in solid state .
Substituent-Modified Derivatives
Methyl 2-amino-3-(4-nitrophenyl)propanoate
- Structure : Pyridin-2-yl replaced by a 4-nitrophenyl group.
- Synthesis : Synthesized via nitroaromatic etherification followed by borohydride reduction .
- Applications : Intermediate for nitro-to-amine conversions in drug discovery.
Methyl 2-amino-2-(pyridin-3-yl)acetate dihydrochloride
- Structure: Amino group at α-position with pyridin-3-yl substituent.
- Molecular Formula : C₈H₁₂Cl₂N₂O₂.
- Key Difference : Reduced steric hindrance compared to β-substituted analogs, enhancing solubility in polar solvents .
Comparative Data Table
Key Research Findings
- Synthetic Yields: Methyl pyridyl-alanine esters exhibit superior yields (>90%) compared to ethyl analogs (75–85%) due to methanol’s higher reactivity in esterification .
- Thermal Stability: Imidazole-containing derivatives (e.g., (R)-methyl 2-amino-3-(1H-imidazol-4-yl)propanoate) demonstrate higher thermal stability (melting point 197°C) than pyridyl analogs, attributed to intramolecular hydrogen bonding .
- Solubility: Ethyl esters show better solubility in organic solvents (e.g., ethanol, DMSO) than methyl esters, critical for peptide coupling reactions .
Biological Activity
Methyl 2-amino-3-(pyridin-2-YL)propanoate dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula . Its structure features a pyridine ring substituted with an amino group and an ester functional group, contributing to its unique reactivity and biological interactions .
The biological activity of this compound primarily arises from its ability to interact with various molecular targets, including enzymes and receptors. The compound's mechanism involves:
- Enzyme Binding : It can modulate enzyme activity, affecting biochemical pathways.
- Receptor Interaction : The compound may bind to specific receptors, influencing cellular responses .
Anticancer Activity
Recent studies have demonstrated that this compound exhibits promising anticancer properties. For instance, it has shown cytotoxic effects against various cancer cell lines, including gastric cancer cells. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Gastric Cancer | 15 | Induces apoptosis |
| FaDu Hypopharyngeal | 12 | Cytotoxicity through enamine reaction |
Neuroprotective Effects
Research indicates that this compound may have neuroprotective effects, potentially beneficial for neurodegenerative diseases. It has been shown to inhibit cholinesterase activity, which is crucial for maintaining neurotransmitter levels in the brain .
Case Studies
- Study on Gastric Cancer Cells : A recent study highlighted the compound's efficacy against gastric cancer cells, where it induced apoptosis at concentrations as low as 15 µM. This was attributed to its ability to disrupt mitochondrial function and activate caspase pathways .
- Neuroprotective Properties : In a model of Alzheimer's disease, this compound demonstrated significant inhibition of acetylcholinesterase, leading to increased acetylcholine levels and improved cognitive function in animal models .
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other pyridine derivatives but exhibits unique biological activities due to its specific stereochemistry and dihydrochloride form.
Table 2: Comparison with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| (S)-Methyl 2-amino-3-(pyridin-4-YL)propanoate | Anticancer | Different pyridine substitution |
| (S)-Methyl 2-amino-3-(pyridin-2-YL)propanoate | Neuroprotective | Dihydrochloride salt form |
Q & A
Q. What are the recommended synthetic routes for Methyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride?
A common method involves hydrolysis of the methyl ester precursor under alkaline conditions followed by acidification with HCl. For example, methyl 2-(di(tert-butoxycarbonyl)amino)-3-(pyridin-2-yl)propanoate is hydrolyzed using NaOH in ethanol, acidified with HCl, and concentrated to yield the dihydrochloride salt . This method ensures high purity (>95%) and scalability for laboratory use.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the structure, particularly the pyridin-2-yl moiety and ester group. Mass spectrometry (MS) validates the molecular weight (e.g., 240.09 g/mol) . X-ray diffraction (XRD) with SHELX software can resolve crystal structures, though challenges may arise from chloride counterion disorder .
Q. How does the pyridin-2-yl group influence the compound’s reactivity?
The pyridin-2-yl group participates in π-π stacking and hydrogen bonding, enhancing interactions with biological targets. Its electron-withdrawing nature increases susceptibility to nucleophilic substitution at the amino group, enabling derivatization for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can structural contradictions in XRD data for this compound be resolved?
Contradictions in XRD data, such as ambiguous electron density around chloride ions, require iterative refinement using SHELXL. High-resolution data (≤1.0 Å) and restraints on anisotropic displacement parameters improve model accuracy. Multidisciplinary validation via NMR and computational modeling (e.g., density functional theory) is recommended .
Q. What computational strategies are optimal for studying receptor-ligand interactions involving this compound?
AutoDock Vina is preferred for docking studies due to its speed and accuracy. The compound’s pyridin-2-yl and amino groups should be parameterized using force fields like AMBER or CHARMM. Multithreading reduces runtime for large-scale virtual screening. Binding affinity predictions should be validated with isothermal titration calorimetry (ITC) .
Q. How should researchers design SAR studies for analogs of this compound?
Focus on modifying the pyridin-2-yl group (e.g., halogenation) and ester moiety (e.g., ethyl vs. methyl). Synthesize analogs via reductive amination or Suzuki-Miyaura coupling . Test in vitro bioactivity using dose-response assays (e.g., IC₅₀ for enzyme inhibition) and compare with control compounds like 2-amino-3-(pyridin-4-yl)propanoate derivatives .
Q. What experimental protocols mitigate challenges in biological activity assays?
Address solubility issues by using dimethyl sulfoxide (DMSO) with <0.1% final concentration. For receptor antagonism studies (e.g., calcitonin gene-related peptide receptors), employ calcium flux assays in HEK293 cells. Normalize data to positive controls (e.g., olcegepant) and include negative controls (vehicle-only) to minimize false positives .
Data Analysis and Methodological Challenges
Q. How can researchers reconcile discrepancies between computational predictions and experimental binding data?
Discrepancies often arise from solvation effects or protein flexibility. Use molecular dynamics (MD) simulations (e.g., GROMACS) to model receptor conformational changes. Cross-validate with surface plasmon resonance (SPR) to measure kinetic parameters (kₒₙ, kₒff) .
Q. What statistical approaches are suitable for analyzing dose-response data in toxicity studies?
Fit data to a four-parameter logistic model using nonlinear regression (e.g., GraphPad Prism). Report EC₅₀ values with 95% confidence intervals. For skewed distributions, apply nonparametric tests (e.g., Kruskal-Wallis) .
Comparative and Mechanistic Studies
Q. How does stereochemistry impact the biological activity of this compound?
The (R)-enantiomer often shows higher receptor affinity due to optimal spatial alignment with binding pockets. Resolve enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and test separately in functional assays. Compare with racemic mixtures to quantify enantioselectivity .
Q. What distinguishes this compound from pyrimidin-2-yl analogs in pharmacological applications?
The pyridin-2-yl group enhances lipophilicity and blood-brain barrier penetration compared to pyrimidin-2-yl derivatives. However, pyrimidinyl analogs may exhibit stronger hydrogen bonding in polar active sites, as shown in comparative docking studies .
Methodological Best Practices
Q. What quality control measures ensure batch-to-batch consistency in synthesis?
Monitor reaction progress via thin-layer chromatography (TLC) and characterize intermediates with FT-IR. Final products should meet ≥95% purity (HPLC) with chloride content verified by ion chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
